3-iodo-1-pentyl-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-1-pentyl-1h-pyrazole is a chemical compound with the molecular formula C8H13IN2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an iodine atom at the 3-position and a pentyl group at the 1-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-iodo-1-pentyl-1h-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 1-pentylhydrazine with 3-iodo-1,3-dicarbonyl compounds under acidic conditions can yield this compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
3-iodo-1-pentyl-1h-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to form pyrazolines.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form fused heterocyclic systems.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 3-azido-1-pentylpyrazole, while cycloaddition with alkynes can produce various fused pyrazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-iodo-1-pentyl-1h-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-iodo-1-pentyl-1h-pyrazole can be compared with other similar compounds, such as:
3-Iodo-1-methylpyrazole: Similar structure but with a methyl group instead of a pentyl group.
3-Bromo-1-pentylpyrazole: Similar structure but with a bromine atom instead of iodine.
1-Pentyl-3-phenylpyrazole: Similar structure but with a phenyl group at the 3-position instead of iodine.
These compounds share similar reactivity patterns but differ in their physical and chemical properties due to the nature of the substituents. The presence of the iodine atom in this compound imparts unique reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
3-iodo-1-pentylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-2-3-4-6-11-7-5-8(9)10-11/h5,7H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGVEZPAVZHBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.